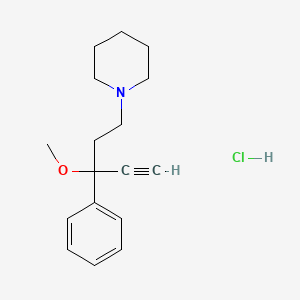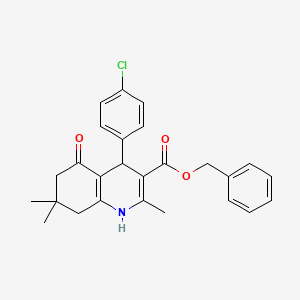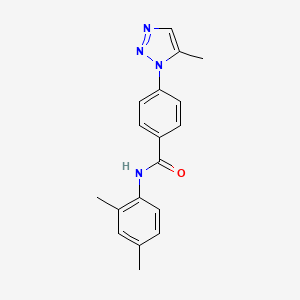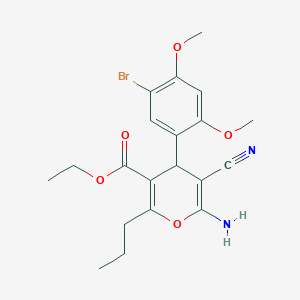
1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPP and is a derivative of piperidine. MPP is a white crystalline powder that is soluble in water and ethanol. This compound has been found to have numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. In
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is believed to involve the interaction of MPP with the sigma-1 receptor. MPP has been found to bind to the sigma-1 receptor with high affinity, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to changes in cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
MPP has been found to have numerous biochemical and physiological effects. One of the primary effects of MPP is the modulation of the dopaminergic system. MPP has been found to increase the release of dopamine in the brain, which leads to increased locomotor activity and reward-seeking behavior. MPP has also been found to have an effect on the sigma-1 receptor, which is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has numerous advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the dopaminergic system. However, MPP also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are numerous future directions for the study of MPP. One potential direction is the development of MPP as a therapeutic agent for the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the study of the sigma-1 receptor and its role in cellular processes, including calcium signaling, oxidative stress, and apoptosis. Additionally, the development of new compounds that are based on the structure of MPP may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 3-methoxyphenylacetylene with 1-piperidinyl lithium, followed by the addition of pent-4-yn-1-ol and hydrochloric acid. The product is then purified through recrystallization to obtain the final product, 1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride.
Aplicaciones Científicas De Investigación
MPP has numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. One of the primary applications of MPP is in the study of the central nervous system. MPP has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis. MPP has also been found to have an effect on the dopaminergic system, which is involved in the regulation of movement and reward.
Propiedades
IUPAC Name |
1-(3-methoxy-3-phenylpent-4-ynyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-3-17(19-2,16-10-6-4-7-11-16)12-15-18-13-8-5-9-14-18;/h1,4,6-7,10-11H,5,8-9,12-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEMRVVEYJJACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1CCCCC1)(C#C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)


![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
